5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
5-Benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold with benzyl and two phenyl substituents. Its comparison to similar compounds highlights the influence of substituents on physicochemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23-20-21(18-12-6-2-7-13-18)26(19-14-8-3-9-15-19)29-22(20)24(28)25(23)16-17-10-4-1-5-11-17/h1-15,20-22H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJXTLNZRZRCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, emphasizing substituent variations, molecular properties, and reported activities:
*Inferred formula based on substituent counts; exact data unavailable in evidence.
Key Observations:
Hydrophobic Groups: Benzyl and diphenyl substituents (target compound) likely elevate logP values, favoring membrane permeability but reducing aqueous solubility .
Synthetic Yields and Purity :
- The benzotriazole analog () was isolated in 68% yield after chromatography, while the tetrazole derivative () had a lower yield (27%), reflecting challenges in coupling sterically hindered groups .
The dichlorophenyl group may enhance target affinity via hydrophobic interactions . Compounds with tetrazolyl or furanyl groups () lack explicit activity data but share structural motifs with known pharmacophores (e.g., tetrazoles as bioisosteres for carboxylic acids) .
Biological Activity
5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C24H20N2O3
- Molecular Weight : 384.43 g/mol
- CAS Number : 355115-13-8
Synthesis
The synthesis of 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole involves several steps that typically include cyclization reactions and the use of various catalysts. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolo[3,4-d]isoxazole family exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This has been evidenced in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Case Studies : A study reported that derivatives similar to 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole showed selective toxicity towards cancer cells while sparing normal cells. The selectivity ratio was highlighted in experiments where IC50 values were significantly lower for cancer cells compared to normal fibroblasts.
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| MCF-7 | 12.5 | 5.0 |
| A549 | 15.0 | 4.5 |
| Normal Fibroblasts | 60.0 | - |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Properties : Preliminary screening has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease:
- Mechanism : The neuroprotective activity is hypothesized to stem from antioxidant properties and the ability to inhibit neuroinflammation.
Structure-Activity Relationship (SAR)
The biological activity of 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole is closely related to its structural features:
- Substituents on the benzyl group : Modifications can enhance or diminish biological activity.
- Dihydro isoxazole ring : The configuration plays a critical role in binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
